

A Spectroscopic Comparison of 1-Bromo-2-propanol and Its Isomers

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Compound of Interest

Compound Name: *1-Bromo-2-propanol*

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This guide provides a detailed spectroscopic comparison of **1-bromo-2-propanol** and its structural isomers, 2-bromo-1-propanol and 3-bromo-1-propanol. The objective is to differentiate these isomers based on data from Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for researchers in chemical synthesis, quality control, and drug development for unambiguous structural elucidation.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the three isomers.

Table 1: ^1H NMR Spectral Data (Typical values in CDCl_3)

Compound	Structure	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Bromo-2-propanol	<chem>CH3-CH(OH)-CH2Br</chem>	-CH ₃	~1.25	Doublet (d)	~6.3
	-CH(OH)	~4.00	Multiplet (m)	-	
	-CH ₂ Br	~3.45	Multiplet (m)	-	
	-OH	Variable (Broad s)	-	-	
2-Bromo-1-propanol	<chem>CH3-CH(Br)-CH2OH</chem>	-CH ₃	~1.75	Doublet (d)	~6.8
	-CH(Br)	~4.15	Multiplet (m)	-	
	-CH ₂ OH	~3.75	Multiplet (m)	-	
	-OH	Variable (Broad s)	-	-	
3-Bromo-1-propanol	<chem>Br-CH2-CH2-CH2-OH</chem>	-CH ₂ -(Br)	~3.55	Triplet (t)	~6.4
	-CH ₂ - (middle)	~2.05	Quintet	~6.2	
	-CH ₂ -(OH)	~3.80	Triplet (t)	~6.0	
	-OH	Variable (Broad s)	-	-	

Table 2: ^{13}C NMR Spectral Data (Typical values in CDCl_3)

Compound	Structure	Carbon Assignment	Chemical Shift (δ , ppm)
1-Bromo-2-propanol	<chem>CH3-CH(OH)-CH2Br</chem>	-CH ₃	~22.5
-CH(OH)	~68.0		
-CH ₂ Br	~40.0		
2-Bromo-1-propanol	<chem>CH3-CH(Br)-CH2OH</chem>	-CH ₃	~25.0
-CH(Br)	~52.0		
-CH ₂ OH	~68.5		
3-Bromo-1-propanol	<chem>Br-CH2-CH2-CH2-OH</chem>	-CH ₂ (Br)	~33.5
-CH ₂ - (middle)	~35.0		
-CH ₂ -(OH)	~61.5		

Table 3: Key Infrared (IR) Absorption Data

Compound	O-H Stretch (cm^{-1})	C-H Stretch (cm^{-1})	C-O Stretch (cm^{-1})	C-Br Stretch (cm^{-1})
1-Bromo-2-propanol	~3350 (broad)	~2850-3000	~1100	~550-650
2-Bromo-1-propanol	~3360 (broad)	~2850-3000	~1050	~540-640
3-Bromo-1-propanol	~3340 (broad)	~2850-3000	~1060	~560-650

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound	Molecular Formula	Molecular Weight	Molecular Ion Peaks (m/z)	Key Fragment Ions (m/z)
1-Bromo-2-propanol	<chem>C3H7BrO</chem>	138.99	138/140 (low intensity)	123/125 ([M-CH ₃] ⁺), 93/95 ([M-CH ₃ -H ₂ O] ⁺), 45 ([C ₂ H ₅ O] ⁺ , base peak) ^[1]
2-Bromo-1-propanol	<chem>C3H7BrO</chem>	138.99	138/140 (low intensity)	107/109 ([M-CH ₂ OH] ⁺), 57 ([C ₃ H ₅ O] ⁺), 43 ([C ₃ H ₇] ⁺)
3-Bromo-1-propanol	<chem>C3H7BrO</chem>	138.99	138/140 (low intensity) ^{[2][3]}	58 ([C ₃ H ₆ O] ⁺), 41 ([C ₃ H ₅] ⁺), 31 ([CH ₂ OH] ⁺ , base peak) ^[4]

Note: The presence of two molecular ion peaks (M and M+2) with a nearly 1:1 intensity ratio is characteristic of compounds containing one bromine atom, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.^{[5][6][7]}

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment, connectivity, and number of unique protons and carbons in each isomer.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-25 mg (for ¹H) or 50-100 mg (for ¹³C) of the liquid analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).^{[8][9]}

- Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.0$ ppm).
- Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[9\]](#)

- ^1H NMR Acquisition:
 - The instrument is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity.
 - A standard pulse-acquire sequence is used with a pulse angle of 90 degrees.
 - Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.
 - Data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., power-gated decoupling) is used to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE).
 - A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ^{13}C nucleus.[\[10\]](#)
 - Data processing is similar to that for ^1H NMR.

Fourier-Transform Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecules based on their characteristic vibrational frequencies.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

- Sample Preparation (ATR Method):
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[11][12]
 - Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
 - Place a single drop of the neat liquid sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[13]
- Data Acquisition:
 - The spectrum is typically recorded over the range of 4000-400 cm^{-1} .[11]
 - Multiple scans (e.g., 16 or 32) are co-added to enhance the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}). Key absorption bands corresponding to O-H, C-H, C-O, and C-Br bonds are then identified.[14]

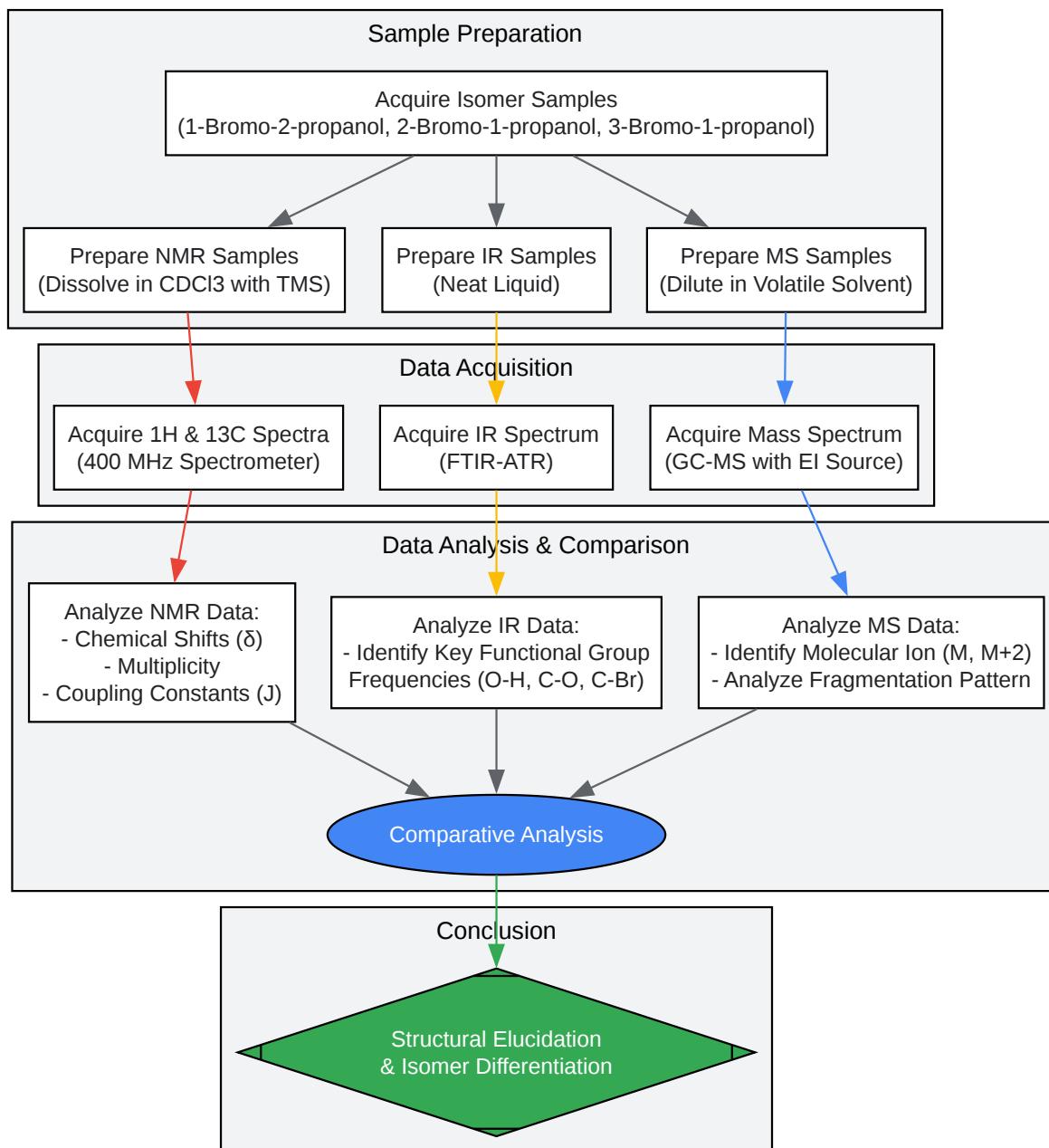
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
- Sample Introduction:
 - For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is prepared.
 - A small volume (e.g., 1 μL) is injected into the GC, where the isomers are separated before entering the mass spectrometer.
- Data Acquisition (Electron Ionization):

- In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV).[15]
- This causes ionization, forming a radical cation known as the molecular ion ($M^{+\bullet}$), and induces fragmentation.[16]
- The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A mass spectrum is generated, plotting the relative intensity of the ions versus their m/z value. The fragmentation pattern is then analyzed to deduce the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the bromopropanol isomers.

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Caption: Workflow for spectroscopic analysis and comparison of bromopropanol isomers.

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